Visnagin Visnagin Visnagin is a furanochromone that is furo[3,2-g]chromen-5-one which is substituted at positions 4 and 7 by methoxy and methyl groups, respectively. Found in the toothpick-plant, Ammi visnaga. It has a role as a phytotoxin, an EC 1.1.1.37 (malate dehydrogenase) inhibitor, a vasodilator agent, an antihypertensive agent, an anti-inflammatory agent and a plant metabolite. It is a furanochromone, an aromatic ether and a polyketide. It is functionally related to a 5H-furo[3,2-g]chromen-5-one.
Visnagin is a natural product found in Actaea dahurica, Musineon divaricatum, and Ammi visnaga with data available.
Brand Name: Vulcanchem
CAS No.: 82-57-5
VCID: VC21347663
InChI: InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
SMILES: CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol

Visnagin

CAS No.: 82-57-5

Cat. No.: VC21347663

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Visnagin - 82-57-5

CAS No. 82-57-5
Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
IUPAC Name 4-methoxy-7-methylfuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
Standard InChI Key NZVQLVGOZRELTG-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
Canonical SMILES CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
Melting Point 144.5 °C

Chemical Properties and Source

Chemical Structure and Classification

Visnagin is chemically identified as 4-methoxy-7-methyl-5H-furo[3,2-g]benzopyran-5-one, a member of the furanochromone class of compounds . This heterocyclic compound features a chromone nucleus fused with a furan ring, contributing to its unique pharmacological profile. The molecular structure of visnagin is characterized by methoxy and methyl functional groups at specific positions that influence its biological activity and receptor binding properties. These structural features enable visnagin to interact with various cellular targets, explaining its diverse therapeutic effects observed in experimental models. The crystalline nature of pure visnagin is evidenced by its distinctive melting point range of 142-145°C, which serves as an important parameter for quality control in isolation procedures .

Natural Sources and Extraction Methods

Visnagin is predominantly found in the fruits, flowers, and seeds of Ammi visnaga Lam., a plant belonging to the Umbelliferae (Apiaceae) family, which is indigenous to several regions worldwide . This medicinal plant has been utilized in traditional medicine systems for centuries, with modern scientific research validating many of its traditional uses. The extraction of visnagin from plant material involves multiple sophisticated processes including solvent extraction, column chromatography, and recrystallization techniques to achieve pharmaceutical-grade purity . Research has demonstrated that visnagin constitutes approximately 0.326 mg/g of the crude extract from Ammi visnaga, with achieved purity levels reaching 79.62% following purification procedures . The extraction process typically yields visnagin alongside another furanochromone, khellin, both of which contribute to the medicinal properties of the plant.

Pharmacokinetic Properties

Absorption and Bioavailability

Visnagin exhibits favorable pharmacokinetic properties, making it a promising candidate for therapeutic applications . Studies in rat models have revealed significant differences in the bioavailability of visnagin when administered as a pure compound versus as part of an Ammi visnaga extract (AVE). When administered orally in its pure form, visnagin demonstrates a dose-dependent absorption profile with various solubilization techniques employed to enhance its bioavailability . Remarkably, plasma exposure (measured as area under the curve, AUC) was significantly increased by more than 10-fold for low doses when visnagin was administered as part of the plant extract compared to the pure compound . This enhanced bioavailability suggests the presence of other compounds in the extract that may facilitate the absorption of visnagin, possibly through increased solubility or reduced metabolism.

Distribution, Metabolism, and Elimination

The plasma concentration-time profiles of visnagin indicate distinct pharmacokinetic parameters that vary with dosage and formulation. The terminal half-life of pure visnagin increases with dose, reaching a maximum value of 1.94 hours at a 10 mg/kg dose in rat models . When administered as part of the Ammi visnaga extract, visnagin resides significantly longer in the body, with up to three times longer median mean residence time (MRT) for the low dose compared to the pure compound . This prolonged residence time contributes to the enhanced therapeutic efficacy observed with the extract formulation. Peak plasma concentrations (Cmax) after AVE administration were elevated and occurred at later time points compared to equivalent doses of pure visnagin, suggesting altered absorption mechanisms when administered in the complex plant matrix .

Comparative Pharmacokinetics Table

The following table summarizes key pharmacokinetic parameters of visnagin in both pure form and as part of Ammi visnaga extract based on the available research:

ParameterPure VisnaginAmmi visnaga ExtractEnhancement Factor
AUC (low dose)Baseline>10-fold increase>10×
Terminal half-life (10 mg/kg)1.94 hoursExtendedVariable
Mean Residence TimeBaselineUp to 3× longerUp to 3×
CmaxLowerHigherVariable
TmaxEarlierLaterTime-shifted
Dose-exposure relationshipNon-linearNon-linear-

This pharmacokinetic profile demonstrates the potential advantages of utilizing the whole plant extract rather than the isolated compound for therapeutic applications .

Biological Activities and Mechanisms of Action

Anti-inflammatory Properties

Visnagin has demonstrated significant anti-inflammatory effects through multiple molecular pathways. In rheumatoid arthritis models, visnagin exhibits its anti-inflammatory action primarily through the inhibition of malate dehydrogenase 1 (MDH1), a key enzyme in cellular metabolism . Experimental studies have established that visnagin acts as a reversible competitive inhibitor of MDH with an inhibitory constant (Ki) of 141 mM and a theoretical IC50 value of 1202.7 mM . Through this inhibitory mechanism, visnagin effectively reduces the glycolytic pathway and tricarboxylic acid (TCA) cycle activity, which are often upregulated in inflammatory conditions. Additionally, visnagin treatment has been shown to induce the proliferation of anti-inflammatory CD4+CD25+FOXP3+ regulatory T cells while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10 .

In inflammatory disease models, visnagin treatment results in significant reductions in pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17) . These effects collectively contribute to an attenuated inflammatory response and improved disease outcomes in experimental models. The anti-inflammatory action of visnagin has been further validated in testicular ischemia-reperfusion injury models, where treatment with visnagin at doses of 30 mg/kg and 60 mg/kg significantly reduced oxidative stress and inflammatory markers . This anti-inflammatory profile positions visnagin as a potential therapeutic agent for various inflammatory conditions, particularly autoimmune diseases.

Antioxidant Effects

Visnagin exhibits potent antioxidant properties that contribute significantly to its therapeutic potential. In testicular ischemia-reperfusion injury models, visnagin administration effectively reduced oxidative stress parameters, particularly luminol and lucigenin levels, which serve as indicators of reactive oxygen species (ROS) generation . Experimental data demonstrated that luminol levels in the ischemia-reperfusion (I/R) group were significantly higher than in all other groups (p<0.001), while treatment with visnagin at 30 mg/kg reduced these levels to values statistically indistinguishable from the control group (p>0.05) . Similarly, lucigenin levels were highest in the I/R group and were significantly reduced by visnagin treatment at both 30 mg/kg and 60 mg/kg doses .

The antioxidant mechanisms of visnagin likely involve both direct scavenging of free radicals and enhancement of endogenous antioxidant systems. By reducing oxidative stress, visnagin helps prevent cellular damage and tissue degeneration in various pathological conditions. This protective effect is particularly valuable in ischemia-reperfusion injuries, where the sudden restoration of oxygen supply leads to a burst of free radical generation that can exacerbate tissue damage. The dose-dependent antioxidant effects of visnagin suggest that optimal therapeutic outcomes may be achieved through careful dose selection based on the specific condition being treated.

Cardioprotective Mechanisms

Visnagin has emerged as a promising cardioprotective agent, particularly against anthracycline-induced cardiotoxicity, a major limiting factor in cancer chemotherapy . The primary cardioprotective mechanism of visnagin involves the preservation of mitochondrial function in cardiomyocytes, which are especially vulnerable to doxorubicin-induced damage due to their high mitochondrial density and energy requirements . Doxorubicin treatment typically leads to mitochondrial dysfunction, excessive ROS generation, and disruption of calcium homeostasis within cardiac cells, collectively resulting in cardiomyocyte damage and heart failure . Visnagin effectively mitigates these pathological processes through its regulatory effects on malate dehydrogenase and other metabolic enzymes.

Therapeutic Applications

Management of Rheumatoid Arthritis

Visnagin has shown remarkable efficacy in the management of rheumatoid arthritis (RA), a chronic autoimmune inflammatory condition affecting joints . Experimental studies have demonstrated that visnagin treatment significantly reduces inflammatory markers associated with RA, including C-reactive protein (CRP), rheumatoid factor (RF), and anti-cyclic citrullinated peptide (anti-CCP) antibodies . The therapeutic effects of visnagin in RA models are primarily mediated through its inhibitory action on malate dehydrogenase 1 (MDH1), a key enzyme involved in cellular metabolism and inflammatory responses. Additionally, visnagin has been shown to work synergistically with methotrexate, a conventional disease-modifying antirheumatic drug, enhancing its efficacy while potentially allowing for dose reduction and minimizing side effects .

Histological assessments of ankle joints in RA models treated with visnagin have shown significant improvements in tissue architecture and reductions in inflammatory infiltrates . The compound effectively reduces the expression of matrix metalloproteinase 3 (MMP3), an enzyme responsible for cartilage degradation in RA, while increasing the expression of FOXP3, a marker of regulatory T cells that help control inflammation . These molecular effects translate to clinical improvements, including reduced joint swelling, pain, and preservation of joint function. The safety profile of visnagin in RA treatment appears favorable, with an LD50 of 155.39 mg/kg and an LD25 of 77.69 mg/kg in experimental models, allowing for a reasonable therapeutic window .

Testicular Protection in Ischemia-Reperfusion Injury

Visnagin has demonstrated significant gonadoprotective effects in testicular ischemia-reperfusion (I/R) injury models, a condition that can lead to testicular damage and impaired fertility . Experimental studies have evaluated the dose-dependent effects of visnagin at 30 mg/kg and 60 mg/kg in rat models subjected to testicular ischemia for 3 hours followed by 3 hours of reperfusion . Microscopic examinations revealed that I/R resulted in significant testicular degeneration and morphological alterations, which were markedly improved in animals treated with visnagin . Biochemical analyses confirmed that oxidative stress parameters, which were significantly elevated in the I/R group compared to controls (p<0.05), were effectively reduced by visnagin treatment .

The protective mechanisms of visnagin in testicular I/R injury involve multiple pathways, including reduction of oxidative stress, inhibition of apoptotic pathways, and modulation of inflammatory responses . Administration of visnagin one hour after the induction of ischemia provided significant protection against subsequent reperfusion injury, suggesting potential clinical applications in conditions such as testicular torsion, where prompt intervention is crucial for preserving testicular function . The dose-dependent effects observed in these studies indicate that optimal protection may be achieved with appropriate dose selection, with both 30 mg/kg and 60 mg/kg doses showing efficacy but potentially different benefit-risk profiles. These findings position visnagin as a promising agent for preserving male reproductive health in conditions involving ischemia-reperfusion injury.

Other Traditional and Emerging Applications

Beyond its well-documented anti-inflammatory and cardioprotective effects, visnagin has a long history of traditional uses and several emerging therapeutic applications. Historically, extracts containing visnagin have been used to treat hypertriglyceridemia, urolithiasis, and angina pectoris . The compound's vasodilatory properties make it particularly useful in managing angina and other conditions involving vascular spasm. Additionally, visnagin and related compounds from Ammi visnaga have been used in kidney stone prevention and treatment, with research confirming their ability to prolong the nucleation induction time of calcium oxalate crystals .

Emerging applications of visnagin include its potential use in dermatological conditions. Studies have explored the use of khellin and visnagin in the photochemical treatment of vitiligo and psoriasis, taking advantage of their photodynamic properties and interactions with DNA . Additionally, recent investigations into the structural modifications of visnagin have led to the development of visnagin-pyrimidine hybrids with enhanced anti-inflammatory and analgesic properties . These structural modifications represent a promising avenue for developing next-generation therapeutics with improved pharmacokinetic profiles and targeted activities. As research into visnagin continues to expand, new therapeutic applications are likely to emerge, further highlighting the versatility and potential of this natural compound.

Pharmacological Formulations and Delivery Systems

Comparative Efficacy of Pure Visnagin versus Ammi visnaga Extract

A significant consideration in the therapeutic application of visnagin is the choice between using the pure compound or the whole plant extract of Ammi visnaga. Pharmacokinetic studies have revealed remarkable differences in bioavailability between these two formulations . When administered as part of the Ammi visnaga extract, visnagin exhibited significantly higher plasma exposure compared to equivalent doses of the pure compound, with more than 10-fold increase in AUC for low doses . Additionally, visnagin remained in the body significantly longer when given as part of the extract, with up to three times longer mean residence time for the low dose compared to the pure compound . These findings suggest that other compounds present in the extract may enhance the absorption, reduce the metabolism, or decrease the elimination of visnagin.

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